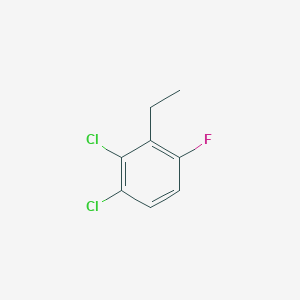
1,2-Dichloro-3-ethyl-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-ethyl-4-fluorobenzene is an aromatic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-ethyl-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethyl group. Subsequent halogenation reactions can introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of benzene to form dichlorobenzene, followed by alkylation and fluorination steps under controlled conditions to ensure the correct substitution pattern.
化学反应分析
Types of Reactions
1,2-Dichloro-3-ethyl-4-fluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like chlorine and fluorine can make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
EAS Reactions: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).
NAS Reactions: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with new electrophilic groups.
NAS Reactions: Substituted benzene derivatives with new nucleophilic groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
科学研究应用
1,2-Dichloro-3-ethyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Dichloro-3-ethyl-4-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating ethyl group and electron-withdrawing chlorine and fluorine atoms influence the reactivity and orientation of the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
1,2-Dichloro-4-fluorobenzene: Similar structure but lacks the ethyl group.
1,2-Dichloro-3-methyl-4-fluorobenzene: Similar structure with a methyl group instead of an ethyl group.
1,2-Dichloro-4-ethylbenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1,2-Dichloro-3-ethyl-4-fluorobenzene is unique due to the specific combination of substituents on the benzene ring
属性
分子式 |
C8H7Cl2F |
|---|---|
分子量 |
193.04 g/mol |
IUPAC 名称 |
1,2-dichloro-3-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-7(11)4-3-6(9)8(5)10/h3-4H,2H2,1H3 |
InChI 键 |
QEKRUHFZXMUFRC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















